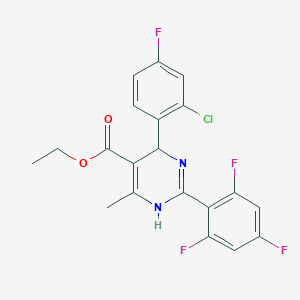

5-Pyrimidinecarboxylic acid, 4-(2-chloro-4-fluorophenyl)-1,4-dihydro-6-methyl-2-(2,4,6-trifluorophenyl)-, ethyl ester, (4R)-

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

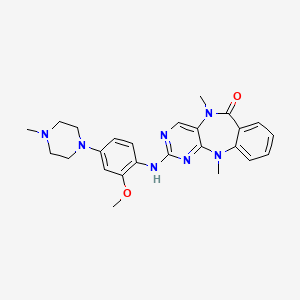

Z060228 is an potent anti-HBV inhibitor. The HBV DNA replication in the supernatants of the HepG2.2.15 cells was effectively inhibited by Z060228. Z060228 exhibited effects on the self-assembly of Cp149. SEC data revealed that Z060228 altered the equilibrium (a state of stability) of Cp149 assembly. Z060228 could prevent Cp149 from self-assembling to the correct core particles. Z060228 was demonstrated to be a potential capsid targeting anti-HBV drug candidate.

Wissenschaftliche Forschungsanwendungen

Molecular Structure and Supramolecular Aggregation

- The molecular structure and supramolecular aggregation of thiazolopyrimidine derivatives, which are structurally related to the compound , have been extensively studied. Researchers have observed that by varying substituents at specific positions in the molecular scaffold, significant differences in intermolecular interaction patterns can be achieved. These compounds show a controlled packing feature, influenced by various weak interactions like C-H…O, C-H…N, N-H…N, O-H…N, C-H…π, and π…π interactions (Nagarajaiah & Begum, 2014).

Crystal Structure and Quantum Chemical Calculations

- The crystal structure and quantum chemical calculations of pyrimidine derivatives, closely related to the chemical in focus, have been analyzed. These studies involve single crystal X-ray diffraction and computations using Ab Initio & DFT methods. The findings help in understanding the stability of the crystal packing, with weak but significant interactions such as C–H···O, C–H···N, C–F···π, and π–π playing a crucial role. Furthermore, the role of specific atoms, especially donor/acceptor groups in intermolecular interactions, was elucidated through Mulliken charge distributions (Gandhi et al., 2016).

Synthesis of Trifluoromethylated Analogues

- Research into the synthesis of trifluoromethylated analogues of dihydroorotic acid, which are structurally akin to the chemical , has revealed that these compounds can be synthesized through Michael-like 1,4-conjugate hydrocyanation reactions. The crystal state of these molecules shows an orthogonal intramolecular C–F···C=O interaction, indicating a potential for structural stabilization (Sukach et al., 2015).

Pharmacologically Relevant Compounds Synthesis

- The synthesis and structure of pharmacologically relevant compounds, containing pyrimidine moieties similar to the compound in focus, have been detailed. Studies have reported the synthesis of specific compounds with significant structural detailing, highlighting the diastereoselectivity and absolute stereochemistry of these molecules, which are crucial for their pharmacological properties (Butters et al., 2001).

Eigenschaften

CAS-Nummer |

1005459-82-4 |

|---|---|

Produktname |

5-Pyrimidinecarboxylic acid, 4-(2-chloro-4-fluorophenyl)-1,4-dihydro-6-methyl-2-(2,4,6-trifluorophenyl)-, ethyl ester, (4R)- |

Molekularformel |

C20H15ClF4N2O2 |

Molekulargewicht |

426.7956 |

IUPAC-Name |

ethyl (R)-4-(2-chloro-4-fluorophenyl)-6-methyl-2-(2,4,6-trifluorophenyl)-1,4-dihydropyrimidine-5-carboxylate |

InChI |

InChI=1S/C20H15ClF4N2O2/c1-3-29-20(28)16-9(2)26-19(17-14(24)7-11(23)8-15(17)25)27-18(16)12-5-4-10(22)6-13(12)21/h4-8,18H,3H2,1-2H3,(H,26,27)/t18-/m0/s1 |

InChI-Schlüssel |

KJMMHIXCAAJWNO-SFHVURJKSA-N |

SMILES |

CC1=C(C(OCC)=O)[C@H](C2=C(Cl)C=C(F)C=C2)N=C(C3=C(F)C=C(F)C=C3F)N1 |

Aussehen |

Solid powder |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>2 years if stored properly |

Löslichkeit |

Soluble in DMSO |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

Z060228; Z-060228; Z 060228. |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[(1S,5R)-8-methyl-8-[(4-phenylphenyl)methyl]-8-azoniabicyclo[3.2.1]octan-3-yl] 3-hydroxy-2-phenylpropanoate](/img/structure/B611845.png)

![2-[4-(4-hydroxypiperidin-1-yl)anilino]-11-methyl-5H-pyrimido[4,5-b][1,4]benzodiazepin-6-one](/img/structure/B611851.png)

![11-Cyclopentyl-2-[2-ethoxy-4-[4-(4-methylpiperazin-1-yl)piperidine-1-carbonyl]anilino]-5-methylpyrimido[4,5-b][1,4]benzodiazepin-6-one](/img/structure/B611852.png)